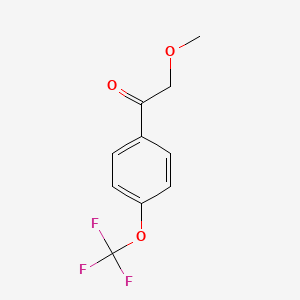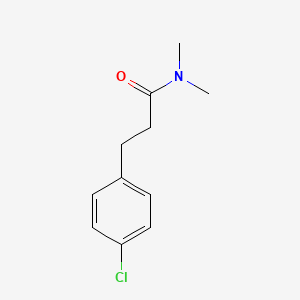
N,N'-(Butane-1,4-diyl)diacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Butane-1,4-diyl)diacrylamide is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
N,N’-(Butane-1,4-diyl)diacrylamide can be synthesized through the reaction of butane-1,4-diamine with acryloyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N,N’-(Butane-1,4-diyl)diacrylamide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N,N’-(Butane-1,4-diyl)diacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cross-linked polymers, which are used in various applications such as hydrogels and coatings.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acrylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically used.
Major Products
Cross-linked Polymers: These are the primary products formed during polymerization, used in various industrial applications.
Substituted Acrylamides: These are formed during substitution reactions and can be used as intermediates in organic synthesis.
科学的研究の応用
N,N’-(Butane-1,4-diyl)diacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and hydrogels.
Biology: It is used in the preparation of bio-compatible materials for drug delivery and tissue engineering.
Industry: It is used in coatings, adhesives, and sealants due to its ability to form strong, durable polymers.
作用機序
The mechanism of action of N,N’-(Butane-1,4-diyl)diacrylamide primarily involves its ability to form cross-linked networks through polymerization . The acrylamide groups react with initiators to form free radicals, which then propagate to form long polymer chains. These chains can further cross-link to form three-dimensional networks, providing mechanical strength and stability to the resulting materials .
類似化合物との比較
Similar Compounds
N,N’-Methylenebisacrylamide: Similar in structure but with a methylene bridge instead of a butane-1,4-diyl bridge.
N,N’-Ethylenebisacrylamide: Contains an ethylene bridge, offering different mechanical properties.
Uniqueness
N,N’-(Butane-1,4-diyl)diacrylamide is unique due to its longer aliphatic chain, which provides greater flexibility and mechanical strength to the polymers formed . This makes it particularly useful in applications requiring durable and flexible materials.
特性
IUPAC Name |
N-[4-(prop-2-enoylamino)butyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGFLKYTUYKLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)
![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)






![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)

